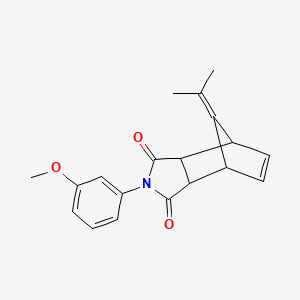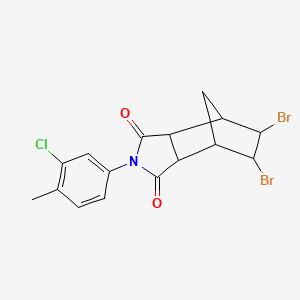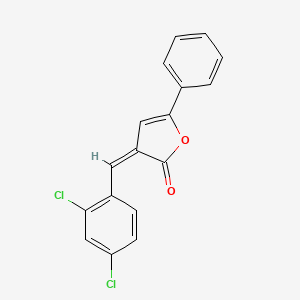![molecular formula C12H16ClN3O3 B11690036 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B11690036.png)
2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol is a chemical compound with the molecular formula C12H16ClN3O3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol typically involves the reaction of 5-chloro-2-nitroaniline with piperazine in the presence of ethanol. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: 5-chloro-2-nitroaniline and piperazine.
Solvent: Ethanol.
Reaction Conditions: Heating the mixture to a suitable temperature to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-[4-(5-Chloro-2-aminophenyl)piperazin-1-yl]ethanol, while substitution of the chloro group can produce various derivatives depending on the nucleophile used.
科学研究应用
2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential as a drug candidate.
Chemical Research: It serves as a precursor for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol: A similar compound with a different substitution pattern on the phenyl ring.
2-[4-(4-Nitrophenyl)piperazin-1-yl]ethanol: Another related compound with a nitro group but lacking the chloro substituent.
2-[4-(2-Nitrophenyl)piperazin-1-yl]ethanol: A compound with only a nitro group on the phenyl ring.
Uniqueness
2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile intermediate in chemical synthesis and its effectiveness in various applications.
属性
分子式 |
C12H16ClN3O3 |
|---|---|
分子量 |
285.73 g/mol |
IUPAC 名称 |
2-[4-(5-chloro-2-nitrophenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H16ClN3O3/c13-10-1-2-11(16(18)19)12(9-10)15-5-3-14(4-6-15)7-8-17/h1-2,9,17H,3-8H2 |
InChI 键 |
JHLAXAREQLFKHO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCO)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689953.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11689962.png)
![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11689966.png)

![4-bromo-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11690004.png)

![N-{2-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11690014.png)



![3-[4-(Diethylamino)anilino]indol-2-one](/img/structure/B11690035.png)
![2,2'-(ethane-1,2-diyldisulfanediyl)bis{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole}](/img/structure/B11690041.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690044.png)
